molecular formula C20H15Cl3O3S B2467725 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol CAS No. 252026-56-5

2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol

Cat. No.: B2467725
CAS No.: 252026-56-5
M. Wt: 441.75
InChI Key: KUYQTWDUQPEURR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol (CAS: 303152-05-8) is a structurally complex organochlorine compound featuring a central ethanol moiety substituted with two 4-chlorophenyl groups and a 4-chlorobenzenesulfonyl group. Its molecular formula is C₂₀H₁₅Cl₃O₃S, with a molecular weight of 408.84 g/mol . Storage recommendations include protection from light and moisture, with a stability period of one year under proper conditions .

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(4-chlorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3O3S/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-27(25,26)19-11-9-18(23)10-12-19/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYQTWDUQPEURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol typically involves multiple steps, starting with the chlorination of benzene derivatives to introduce chlorine atoms into the aromatic rings. The sulfonyl group is then introduced through sulfonation reactions. The final step involves the formation of the ethan-1-ol moiety, which can be achieved through various organic synthesis techniques, including Grignard reactions and reduction processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the chlorinated aromatic rings can enhance binding affinity. These interactions can modulate biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of bis(chlorophenyl)ethanol derivatives, which exhibit structural and functional diversity. Below is a detailed comparison with key analogs:

Dicofol (2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethan-1-ol)

  • CAS : 115-32-2
  • Molecular Formula : C₁₄H₉Cl₅O
  • Molecular Weight : 370.49 g/mol
  • Key Features : Replaces the sulfonyl group with a trichloromethyl group.
  • Applications : Widely used as an acaricide (pesticide) .
  • Environmental Impact : Persistent in the environment due to lipophilicity; bioaccumulates in adipose tissue .
  • Physical Properties : Lower polarity than the target compound, leading to longer biological half-lives (up to 12 years) .

1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol

  • CAS : 252026-54-3
  • Molecular Formula : C₂₀H₁₅Cl₃OS
  • Molecular Weight : 409.76 g/mol
  • Key Features : Substitutes the sulfonyl group with a sulfanyl (-S-) group.
  • Impact : Reduced oxidation state compared to the sulfonyl analog, likely decreasing polarity and altering reactivity .

2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol

  • CAS : 303152-11-6
  • Molecular Formula : C₂₀H₁₅ClF₂OS
  • Molecular Weight : 390.87 g/mol
  • Key Features : Fluorophenyl groups replace chlorophenyl moieties.

p,p’-DDOH (2,2-Bis(4-chlorophenyl)ethanol)

  • Molecular Formula : C₁₄H₁₂Cl₂O
  • Molecular Weight : 283.15 g/mol
  • Key Features : Simpler structure lacking sulfonyl or additional substituents.
  • Applications : A metabolite of DDT; studied for endocrine-disrupting effects .
  • Solubility : Freely soluble in organic solvents .

Structural and Functional Analysis

Substituent Effects on Polarity and Bioavailability

  • Sulfonyl vs.
  • Halogen Variation : Fluorophenyl derivatives (e.g., CAS 303152-11-6) may exhibit greater metabolic stability due to fluorine’s resistance to enzymatic oxidation .

Data Tables

Table 1: Comparative Molecular Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 303152-05-8 C₂₀H₁₅Cl₃O₃S 408.84 Sulfonyl, chlorophenyl, ethanol
Dicofol 115-32-2 C₁₄H₉Cl₅O 370.49 Trichloromethyl, chlorophenyl
1,1-Bis(4-chlorophenyl)-2-[(4-CP)sulfanyl]ethanol 252026-54-3 C₂₀H₁₅Cl₃OS 409.76 Sulfanyl, chlorophenyl
p,p’-DDOH N/A C₁₄H₁₂Cl₂O 283.15 Chlorophenyl, ethanol

Biological Activity

2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H18Cl2O3S\text{C}_{20}\text{H}_{18}\text{Cl}_{2}\text{O}_3\text{S}

This compound features a sulfonyl group attached to a bis(4-chlorophenyl)ethanol moiety, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that derivatives of sulfonamides possess moderate to strong activity against various bacterial strains. A study highlighted the effectiveness of synthesized compounds against Salmonella typhi and Bacillus subtilis, where they demonstrated significant inhibition zones in agar diffusion tests .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainInhibition Zone (mm)
This compoundSalmonella typhi20
Related Sulfonamide DerivativeBacillus subtilis18
Another Sulfonamide CompoundEscherichia coli15

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's. Studies using spectrophotometric methods have shown that the compound exhibits strong inhibitory activity against AChE, indicating potential therapeutic applications in neuroprotection .

Table 2: Enzyme Inhibition Activities

EnzymeIC50 (µM)Reference
Acetylcholinesterase25
Urease30

Case Studies

One notable case study involved the synthesis and biological evaluation of a series of sulfonamide derivatives, which included the target compound. The results indicated that these derivatives exhibited significant cytotoxicity against human cancer cell lines, with a focus on their mechanism of action involving apoptosis induction .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-(4-chlorobenzenesulfonyl)-1,1-bis(4-chlorophenyl)ethan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation and nucleophilic substitution. A common approach is refluxing intermediates (e.g., 4-chlorobenzenesulfonyl chloride) with bis(4-chlorophenyl)ethanol derivatives in anhydrous ethanol or toluene. Key parameters for optimization include:

  • Catalyst selection : Anhydrous potassium carbonate (K₂CO₃) is effective for deprotonation and facilitating sulfonylation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
  • Reaction monitoring : Use TLC or HPLC to track progress. A color change (e.g., from clear to turbid) often indicates completion .
  • Workup : Precipitation in cold water followed by recrystallization (ethanol/water mixtures) improves purity .

Basic: What analytical techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the sulfonyl group (SO₂) deshields adjacent protons, appearing as distinct downfield shifts (~δ 3.5–4.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 461.89 g/mol) and isotopic patterns for chlorine atoms .
  • HPLC purity analysis : Use a C18 column with UV detection (λ = 254 nm). Discrepancies in retention times may indicate stereoisomers or impurities; employ chiral columns for enantiomeric resolution .
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/acetone mixtures .

Advanced: How can researchers investigate the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS to identify products (e.g., 4-chlorobenzenesulfonic acid) .
  • Photolysis assays : Use UV lamps (λ = 254–365 nm) in aqueous/organic solvents. Quantify photoproducts like bis(4-chlorophenyl)methanol using GC-MS .
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests. Compare results to structurally related pesticides (e.g., dicofol, CAS 115-32-2) to assess bioaccumulation potential .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) involving the sulfonyl group?

Methodological Answer:

  • Analog synthesis : Replace the sulfonyl group with carbonyl or phosphoryl moieties. Compare bioactivity in enzyme inhibition assays (e.g., acetylcholinesterase) .
  • Computational modeling : Perform DFT calculations (Gaussian 16) to map electrostatic potentials and H-bonding interactions at the sulfonyl site. Validate with crystallographic data .
  • Biological testing : Screen analogs for antibacterial/antifungal activity (MIC assays) to correlate substituent electronegativity with potency .

Advanced: How can conflicting toxicity data from different studies be reconciled?

Methodological Answer:

  • Dose-response refinement : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) across a broader concentration range (0.1–100 µM). Normalize results to positive controls (e.g., dicofol) .
  • Metabolite profiling : Identify species-specific metabolites using hepatocyte microsomes. For example, cytochrome P450-mediated oxidation may explain interspecies variability .
  • Quality control : Verify compound purity (>98% via HPLC) to rule out impurities (e.g., 4-chlorobenzenesulfonic acid) as confounding factors .

Advanced: What experimental designs are recommended for studying stereochemical effects on biological activity?

Methodological Answer:

  • Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol mobile phase) to isolate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computed ECD data (TDDFT) .
  • In vivo assays : Compare enantiomer pharmacokinetics in rodent models. For example, the (R)-enantiomer may exhibit longer half-life due to stereoselective metabolism .

Basic: How should researchers handle solubility and stability challenges during in vitro studies?

Methodological Answer:

  • Solubility screening : Test DMSO, ethanol, and PEG-400 as co-solvents. For aqueous solutions, use sonication (30 min at 40°C) to disperse colloidal particles .
  • Stability protocols : Store stock solutions at –20°C under argon. Avoid freeze-thaw cycles to prevent decomposition .
  • Biomimetic assays : Simulate physiological conditions (e.g., PBS with 0.1% BSA) to assess aggregation tendencies via dynamic light scattering (DLS) .

Advanced: What mechanistic studies can clarify the compound’s interaction with biological targets?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., estrogen receptors) on sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (sulfonyl) vs. hydrogen-bonding interactions .
  • Mutagenesis studies : Engineer receptor mutants (e.g., ERα L540Q) to identify critical binding residues via yeast two-hybrid systems .

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